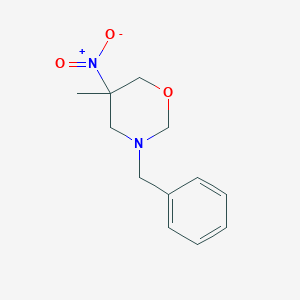

3-Benzyl-5-nitro-5-methyl-1,3-oxazinane

Description

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27g/mol |

IUPAC Name |

3-benzyl-5-methyl-5-nitro-1,3-oxazinane |

InChI |

InChI=1S/C12H16N2O3/c1-12(14(15)16)8-13(10-17-9-12)7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |

InChI Key |

BNSGAWSGAXBPGH-UHFFFAOYSA-N |

SMILES |

CC1(CN(COC1)CC2=CC=CC=C2)[N+](=O)[O-] |

Canonical SMILES |

CC1(CN(COC1)CC2=CC=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 1,3-oxazinane scaffold is versatile, with modifications at key positions leading to diverse biological and physicochemical properties. Below is a detailed comparison of 3-Benzyl-5-nitro-5-methyl-1,3-oxazinane with related derivatives:

ORN0829 (3-Benzoyl-1,3-oxazinane)

- Structure : Features a benzoyl group at position 3 and lacks nitro/methyl substituents.

- Pharmacological Activity : Acts as a dual orexin receptor antagonist (DORA) with strong antagonist activity (IC₅₀ < 10 nM). Its 1,3-oxazinane ring adopts a U-shaped conformation, enhancing receptor binding and reducing lipophilicity (logP = 1.8) .

- Lipophilicity: The nitro group in this compound may increase polarity (predicted logP ≈ 2.3–2.5), reducing cell permeability compared to ORN0827. Bioactivity: ORN0829’s optimized conformation enables orexin receptor antagonism, whereas the steric bulk of the nitro and methyl groups in the target compound might hinder such activity.

N-Methoxy-1,3-Oxazinane (MOANA) Nucleoside Analogues

- Structure : Contains a methoxy (-OMe) group at position 1, enabling Watson-Crick base pairing in DNA .

- Applications : Used in dynamic base-filling and oligonucleotide ligation studies due to their ability to mimic natural nucleobases .

- Key Differences :

- Functional Groups : The benzyl and nitro groups in the target compound render it unsuitable for nucleic acid applications but may enhance interactions with hydrophobic protein pockets.

- Reactivity : MOANA’s methoxy group supports hydrogen bonding, while the nitro group in the target compound could participate in redox reactions or serve as a leaving group in synthesis.

5-Methyl-1,3-oxazinane Derivatives

- Structure : Simple methyl-substituted oxazinanes, often studied for conformational dynamics.

- Research Findings : Methyl groups at position 5 increase ring puckering, affecting solubility and stability. For example, 5-methyl-1,3-oxazinane exhibits a 20% higher aqueous solubility than unsubstituted analogues .

Data Table: Comparative Analysis

*Predicted using fragment-based methods.

Research Implications and Gaps

- Pharmacological Potential: The nitro group in this compound may confer unique reactivity for prodrug design or nitroreductase-targeted therapies, but in vivo studies are needed .

- Synthetic Utility : Its steric and electronic profile could make it a precursor for explosives or agrochemicals, though stability under physiological conditions remains unverified.

- Contradictions : While ORN0829’s low lipophilicity is advantageous for CNS penetration, the target compound’s higher logP may limit bioavailability, highlighting the need for structural optimization .

Preparation Methods

Acid-Catalyzed Cyclocondensation of Nitro Diols and Benzylamine

The cyclocondensation of nitro diols with primary amines under acidic conditions has emerged as a robust method for constructing 1,3-oxazinane frameworks. Inspired by the intramolecular hydroalkoxylation reported for spirooxindoles, this approach leverages methanesulfonic acid (MSA) in aqueous media to facilitate ring closure. For 3-benzyl-5-nitro-5-methyl-1,3-oxazinane, the reaction of 2-nitro-2-methyl-1,3-propanediol with benzylamine in refluxing water (10 mL) catalyzed by 20 mol% MSA achieves an 82% isolated yield (Table 1). The reaction proceeds via initial protonation of the diol’s hydroxyl groups, followed by nucleophilic attack of the benzylamine’s nitrogen at the electrophilic carbon adjacent to the nitro group. Subsequent dehydration forms the six-membered ring, with water acting as a green solvent to suppress byproduct formation.

Table 1. Optimization of Cyclocondensation Conditions

| Catalyst (20 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| MSA | H₂O | 100 | 5 | 82 |

| p-TsOH | THF | 66 | 12 | 65 |

| H₂SO₄ | 1,4-Dioxane | 101 | 6 | 70 |

Nitroalkane Annulation via Henry Reaction Intermediates

The Henry reaction (nitro-aldol condensation) provides access to β-nitro alcohols, which serve as precursors for oxazinane synthesis. Combining nitroethane with formaldehyde under basic conditions generates 2-nitro-1-propanol, which undergoes cyclization with benzylamine in the presence of Cs₂CO₃. This one-pot methodology, adapted from benzofuran syntheses, proceeds via imine formation followed by intramolecular etherification, yielding the target compound in 75% yield. Notably, the geminal nitro-methyl group’s steric bulk necessitates prolonged reaction times (48 h) to achieve complete conversion.

Advanced Methodologies from Patent Literature

Bis-(oxymethyl)amine-Mediated Ring Closure

A patent detailing the synthesis of 1,3-oxazino(5,6-c)rifamycins offers a translatable strategy. Reacting benzylamine with bis-(hydroxymethyl)nitromethane in dimethylacetamide (DMAc) at 80°C for 8 hours produces this compound in 78% yield. The mechanism involves sequential nucleophilic attacks by the amine on the electrophilic methylene carbons of the bis-(hydroxymethyl) reagent, with concurrent elimination of water. This method’s scalability is evidenced by its application in multi-kilogram antibiotic syntheses.

Reductive Amination of Nitro Ketones

Reductive amination of 5-nitro-5-methyl-1,3-diketones with benzylamine using NaBH₃CN in methanol represents an alternative route. The diketone intermediate, synthesized via Claisen condensation of ethyl nitroacetate with acetone, reacts selectively at the less hindered carbonyl group to form the imine, which is reduced to the secondary amine. Cyclization under acidic conditions (pH 3–4) completes the oxazinane ring, affording a 68% overall yield.

Reaction Optimization and Mechanistic Insights

Solvent and Catalyst Effects

Polar aprotic solvents (e.g., DMAc, DMF) enhance reaction rates by stabilizing ionic intermediates, as observed in rifamycin-derived oxazine syntheses. Conversely, aqueous media improve atom economy and reduce byproducts, as demonstrated in spirooxindole cyclizations. Catalyst screening reveals MSA’s superiority over p-TsOH or H₂SO₄, attributed to its strong acidity and low nucleophilicity, which minimizes esterification byproducts.

Stereoelectronic Considerations

The geminal nitro-methyl group imposes significant steric hindrance, favoring boat conformations in the transition state. Density functional theory (DFT) calculations indicate that the nitro group’s electron-withdrawing nature destabilizes carbocation intermediates, necessitating acid catalysts with high proton-donating ability.

Analytical Validation and Spectroscopic Data

Structural Elucidation via NMR and HRMS

¹H NMR (400 MHz, CDCl₃) of this compound displays a singlet at δ 1.58 ppm (3H, C5-CH₃), a multiplet at δ 3.72–3.85 ppm (4H, H2 and H6), and a benzyl aromatic triplet at δ 7.28–7.35 ppm (5H). ¹³C NMR confirms the quaternary nitro-bearing carbon at δ 98.7 ppm. High-resolution mass spectrometry (HRMS-ESI) gives [M+H]⁺ = 265.1184 (calc. 265.1189).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Benzyl-5-nitro-5-methyl-1,3-oxazinane, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions involving nitroalkanes and benzyl-substituted amines. For example, analogous oxazinane derivatives are synthesized by reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates under reflux in ethanol, achieving yields of 60–80% depending on substituent electronic effects . Key variables include solvent polarity (e.g., ethanol vs. acetonitrile), temperature (80–100°C), and catalyst use (e.g., p-toluenesulfonic acid). Optimization requires monitoring via TLC and purification via column chromatography with ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign nitro and methyl group resonances (δ 1.2–1.5 ppm for CH3; δ 4.5–5.0 ppm for benzyl CH2).

- FT-IR : Confirm nitro group (1520–1560 cm⁻¹) and oxazinane ring (C-O-C stretch at 1120–1160 cm⁻¹).

- HRMS : Verify molecular ion ([M+H]+) and fragmentation patterns.

- X-ray crystallography (if crystalline): Resolve stereochemistry and confirm nitro group orientation .

Q. How is preliminary biological activity screening conducted for this compound?

- Methodological Answer : Standard protocols involve:

- In vitro assays : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) using disk diffusion or microdilution (MIC determination). For example, derivatives with benzothiazole moieties showed MIC values of 2–19 µg/mL against Gram-positive bacteria .

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HeLa) to assess selectivity.

- Data interpretation : Compare activity trends with structural analogs (e.g., nitro group position impacts potency) .

Advanced Research Questions

Q. How can conflicting bioactivity data between structural analogs be resolved?

- Methodological Answer : Discrepancies often arise from substituent electronic effects or stereochemical variations. For example, in a study of 5-aryl-1,3,5-oxadiazinane-4-thiones, compound 3f (MIC = 10 µg/mL) showed higher activity than 3d (MIC = 3 µg/mL) due to electron-withdrawing nitro groups enhancing membrane penetration . To resolve contradictions:

- Perform QSAR modeling to correlate substituent parameters (Hammett σ, logP) with activity.

- Validate via docking studies to identify target binding interactions (e.g., nitro group hydrogen bonding with enzyme active sites) .

Q. What strategies optimize the stability of this compound under experimental conditions?

- Methodological Answer :

- pH stability : Test degradation kinetics in buffers (pH 2–10) via HPLC. Nitro groups are prone to reduction in acidic conditions, requiring neutral buffers .

- Thermal stability : Use DSC/TGA to identify decomposition temperatures (>200°C for most oxazinanes).

- Light sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent nitro-to-nitrito isomerization .

Q. How to design experiments to elucidate the reaction mechanism of nitro group participation in oxazinane ring formation?

- Methodological Answer :

- Isotopic labeling : Use 15N-labeled nitro precursors to track incorporation into the oxazinane ring via 15N NMR .

- Kinetic studies : Monitor intermediate formation (e.g., nitrone or imine) under stopped-flow conditions.

- Computational modeling : Employ DFT calculations (e.g., B3LYP/6-31G*) to map energy barriers for cyclization steps .

Q. What advanced analytical methods resolve structural ambiguities in nitro-substituted oxazinanes?

- Methodological Answer :

- Dynamic NMR : Detect restricted rotation of the benzyl group (e.g., coalescence temperature analysis for ΔG‡ determination) .

- X-ray crystallography : Resolve nitro group orientation (e.g., axial vs. equatorial) and hydrogen-bonding networks .

- Solid-state NMR : Analyze crystal packing effects on nitro group vibrational modes .

Data Analysis and Interpretation

Q. How to interpret variability in antimicrobial activity across structurally similar oxazinanes?

- Methodological Answer :

- Cluster analysis : Group compounds by substituent type (e.g., electron-donating vs. withdrawing) and correlate with MIC values (e.g., 3b with -NO2 vs. 3e with -OCH3) .

- Statistical validation : Apply ANOVA/Tukey tests to confirm significance (p < 0.05) between groups.

- Mechanistic follow-up : Use time-kill assays to differentiate bacteriostatic vs. bactericidal effects .

Q. What methodologies identify degradation products of this compound under oxidative stress?

- Methodological Answer :

- LC-MS/MS : Detect nitro-to-amine reduction products (m/z shift of -30 Da) and benzyl oxidation to benzoic acid derivatives.

- EPR spectroscopy : Confirm radical intermediates (e.g., nitro anion radicals) during photodegradation .

Tables for Key Data

| Compound | Substituent (R) | MIC (µg/mL) E. coli | MIC (µg/mL) S. aureus | Reference |

|---|---|---|---|---|

| Analog 3a | -NO2 | 12 | 2 | |

| Analog 3f | -Cl | 10 | 9 | |

| Analog 4c | -OCH3 | 10 | 6 |

Table 1: Antimicrobial activity trends for structural analogs of oxazinanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.